molecular formula C12H21Cl2N3O B13596071 {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride CAS No. 2803856-05-3

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride

Cat. No.: B13596071
CAS No.: 2803856-05-3
M. Wt: 294.22 g/mol
InChI Key: NYINGUCIQCYHOM-UHFFFAOYSA-N
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Description

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is a chemical compound with the molecular formula C12H19N3O. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring, making it a valuable tool in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Aminomethylation: The aminomethyl group is added to the pyridine ring through a reductive amination process.

    Methanol Addition: The methanol group is introduced via a nucleophilic addition reaction.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the process includes rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is utilized in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • {1-[5-(Methyl)pyridin-2-yl]piperidin-4-yl}methanol
  • {1-[5-(Ethyl)pyridin-2-yl]piperidin-4-yl}methanol
  • {1-[5-(Propyl)pyridin-2-yl]piperidin-4-yl}methanol

Uniqueness

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is unique due to its aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2803856-05-3

Molecular Formula

C12H21Cl2N3O

Molecular Weight

294.22 g/mol

IUPAC Name

[1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C12H19N3O.2ClH/c13-7-11-1-2-12(14-8-11)15-5-3-10(9-16)4-6-15;;/h1-2,8,10,16H,3-7,9,13H2;2*1H

InChI Key

NYINGUCIQCYHOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=C2)CN.Cl.Cl

Origin of Product

United States

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